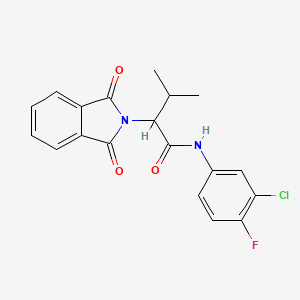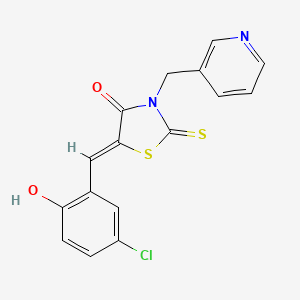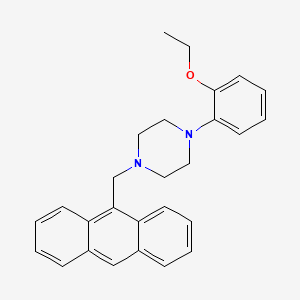![molecular formula C19H17ClN2O4 B5202418 N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
N-[(4-chlorophenoxy)acetyl]tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenoxy)acetyl]tryptophan is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a derivative of tryptophan, which is an essential amino acid that plays a crucial role in protein synthesis. N-[(4-chlorophenoxy)acetyl]tryptophan has been found to possess several interesting properties that make it suitable for use in various scientific applications.
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenoxy)acetyl]tryptophan is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These enzymes are involved in the synthesis of neurotransmitters and the regulation of the immune response, respectively.
Biochemical and Physiological Effects
N-[(4-chlorophenoxy)acetyl]tryptophan has been found to possess several biochemical and physiological effects. For example, it has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. It has also been found to modulate the immune response by inhibiting the activity of indoleamine 2,3-dioxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-chlorophenoxy)acetyl]tryptophan has several advantages for use in lab experiments. For example, it is stable and can be easily synthesized in large quantities. It is also highly specific and can be used to selectively inhibit the activity of certain enzymes. However, it also has some limitations. For example, it can be toxic at high concentrations and may interfere with other biochemical processes in the cell.
Zukünftige Richtungen
There are several future directions for research on N-[(4-chlorophenoxy)acetyl]tryptophan. One area of research is the development of new drug candidates based on this compound. Another area of research is the study of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[(4-chlorophenoxy)acetyl]tryptophan and its effects on various biochemical pathways.
Synthesemethoden
The synthesis of N-[(4-chlorophenoxy)acetyl]tryptophan involves the reaction of 4-chlorophenoxyacetic acid with tryptophan. The reaction is carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[(4-chlorophenoxy)acetyl]tryptophan.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenoxy)acetyl]tryptophan has been used in various scientific applications, including drug discovery and development, protein engineering, and biochemical research. It has been found to possess several interesting properties that make it suitable for use in these applications. For example, it has been shown to inhibit the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-13-5-7-14(8-6-13)26-11-18(23)22-17(19(24)25)9-12-10-21-16-4-2-1-3-15(12)16/h1-8,10,17,21H,9,11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCRKSCEDUIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)acetyl]tryptophan | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5202342.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5202346.png)

![2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5202367.png)
![2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5202373.png)
![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)


![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)